molecular formula C12H19N3O3S B2853924 N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide CAS No. 1448063-76-0

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide

Cat. No.: B2853924
CAS No.: 1448063-76-0
M. Wt: 285.36
InChI Key: ZOAXFFREXHBQOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the process used to synthesize the compound. It includes the starting materials, the conditions under which the reaction was carried out, and the yield of the product .


Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide involves its interaction with specific targets, leading to inhibition of their activity. For example, it has been shown to bind to the active site of carbonic anhydrase, a zinc-containing enzyme that catalyzes the conversion of carbon dioxide to bicarbonate. By inhibiting this enzyme, this compound can affect various physiological processes, such as acid-base balance and fluid secretion.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, its inhibition of carbonic anhydrase can affect the pH of various body fluids, such as blood and cerebrospinal fluid. It can also affect the secretion of fluids in the eye and respiratory tract. Its inhibition of nicotinic acetylcholine receptors can affect synaptic transmission and muscle contraction.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide has several advantages for lab experiments, such as its high potency and selectivity for specific targets. It can be used as a tool compound to study the role of these targets in physiological processes and diseases. However, its limitations include its potential toxicity and off-target effects, which need to be carefully evaluated and controlled.

Future Directions

There are several future directions for research on N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide. One direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Another direction is to develop more potent and selective derivatives of the compound, using structure-activity relationship studies and computational modeling. Furthermore, the physiological effects of the compound need to be studied in more detail, both in vitro and in vivo, to better understand its potential therapeutic applications.

Synthesis Methods

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide can be synthesized using various methods, including the reaction of 4-(pyridin-2-yloxy)piperidine with N,N-dimethylsulfamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-(pyridin-2-yloxy)piperidine with N,N-dimethylsulfamide and sulfur trioxide in the presence of a solvent such as acetonitrile. The yield of the compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.

Scientific Research Applications

N,N-dimethyl-4-(pyridin-2-yloxy)piperidine-1-sulfonamide has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and neuroscience. It has been shown to have inhibitory effects on certain enzymes and receptors, such as carbonic anhydrase and nicotinic acetylcholine receptors. It has also been used as a tool compound to study the role of these targets in physiological processes and diseases.

Safety and Hazards

This involves understanding the safety measures that need to be taken while handling the compound, its toxicity levels, and its impact on the environment .

Properties

IUPAC Name

N,N-dimethyl-4-pyridin-2-yloxypiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-14(2)19(16,17)15-9-6-11(7-10-15)18-12-5-3-4-8-13-12/h3-5,8,11H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAXFFREXHBQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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